molecular formula C21H18N4O2 B6133521 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide

Cat. No. B6133521
M. Wt: 358.4 g/mol
InChI Key: VPJKBQMFUSVQAH-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide is 358.14297583 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural and Computational Analysis

  • Intermolecular Interactions and Solid-State Structures : The compound has been studied for its intermolecular interactions, solid-state structures, and hydrogen bonding capabilities. Such research is crucial in understanding the physical and chemical properties of pharmaceutical compounds (Saeed et al., 2020).

2. Synthesis of Derivatives and Heterocyclic Compounds

  • Key Intermediate in Heterocyclic Synthesis : This compound serves as a key intermediate for synthesizing various pyrazole, pyridine, and pyrimidine derivatives, demonstrating its versatility in medicinal chemistry (Fadda et al., 2012).

3. Potential in Cancer Research

  • Anti-Breast Cancer Activity : Studies have shown that certain derivatives of this compound exhibit significant anti-breast cancer activity, highlighting its potential in oncological therapeutics (Ghorab et al., 2014).

4. Biological Evaluation

  • Evaluation in Drug Chemistry : It's used in synthesizing benzamide derivatives with potential biological applications, including inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015).

5. Environmental and Health Monitoring

  • Environmental Monitoring : The compound's derivatives are used in the pharmaceutical industry and environmental monitoring, with potential health implications due to their residual presence in the environment (Adam, 2013).

6. Antimicrobial Activities

  • Antibacterial Applications : Some Schiff base derivatives containing this compound have shown antibacterial activities, suggesting its utility in developing new antimicrobial agents (Asiri & Khan, 2010).

7. Antitubercular Potential

  • Tuberculosis Treatment : Derivatives of this compound have been explored for their potential in treating tuberculosis, with some showing promising activity against Mycobacterium tuberculosis (Ahsan et al., 2012).

8. Molecular Docking Studies

  • Cytotoxicity and Molecular Docking : Schiff bases of the compound have been studied for their structural, cytotoxicity, and molecular docking properties, contributing to drug design and cancer research (Umadevi et al., 2020).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-19(21(27)25(24(14)2)16-9-4-3-5-10-16)23-20(26)18-13-12-15-8-6-7-11-17(15)22-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJKBQMFUSVQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)quinoline-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.